molecular formula C21H20N2O5S2 B2768439 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895446-17-0

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2768439
CAS No.: 895446-17-0
M. Wt: 444.52
InChI Key: PDJTWTAEOBUWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound featuring a thiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 3-tosylpropanamide side chain.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-14-2-5-16(6-3-14)30(25,26)11-8-20(24)23-21-22-17(13-29-21)15-4-7-18-19(12-15)28-10-9-27-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJTWTAEOBUWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Cyclization Strategy

Methyl 2,3-dihydroxybenzoate undergoes O-alkylation with 1,2-dibromoethane in the presence of K₂CO₃ (Scheme 1A). Cyclization affords methyl 2,3-dihydrobenzo[b]dioxine-6-carboxylate (14 in), hydrolyzed to the carboxylic acid using LiOH (yield: 82–89%). Nitration at C7/C8 positions introduces functional handles for downstream modifications.

Reductive Cyclization Alternatives

Diethyl 2,3-dihydroxyterephthalate reacts with α-bromoacetate under Fe/AcOH reductive conditions to form dihydrobenzodioxin intermediates (e.g., 39–42 in), though yields are moderate (55–68%).

Thiazol-2-yl Ring Construction

Hantzsch Thiazole Synthesis

The primary route involves condensation of 2,3-dihydrobenzo[b]dioxin-6-amine with α-haloketones and thiourea derivatives (Table 1):

α-Haloketone Thiourea Equivalent Catalyst Yield (%) Reference
Bromopyruvic acid Thiourea Et₃N/CHCl₃ 74
Chloroacetone N-Methylthiourea PPE/CHCl₃ 68

PPE (polyphosphate ester) enhances cyclodehydration efficiency, reducing side-product formation.

Cyclodehydration of Thiosemicarbazides

Thiosemicarbazides derived from dihydrobenzodioxin amines undergo cyclodehydration with carboxylic acids (e.g., acetic acid) in PPE/CHCl₃, forming thiazole rings at 70–80°C (yield: 65–72%). This method avoids toxic POCl₃/SOCl₂ reagents.

Synthesis of 3-Tosylpropanamide

Tosylation of 3-Aminopropanoic Acid

3-Aminopropanoic acid reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with pyridine as base (0–5°C, 4 h), yielding 3-tosylaminopropanoic acid (89% yield). Subsequent activation with ethyl chloroformate generates the mixed anhydride, which couples with amines.

Alternative Route: Propanoic Acid Chloride Tosylation

3-Chloropropanoyl chloride treated with TsCl (1:1.2 molar ratio) in THF with DMAP catalyst produces 3-tosylpropanoyl chloride (82% yield), a reactive electrophile for amide bond formation.

Final Coupling: Amide Bond Formation

Mixed-Anhydride Method

3-Tosylpropanoyl chloride reacts with 4-(2,3-dihydrobenzo[b]dioxin-6-yl)thiazol-2-amine in dry THF under N₂. Triethylamine (2.5 eq) scavenges HCl, yielding the target compound after silica gel chromatography (Rf = 0.35 in EtOAc/hexane 1:1).

Carbodiimide-Mediated Coupling

EDCI/HOBt activation in DMF couples 3-tosylpropanoic acid to the thiazole amine (24 h, RT). This method minimizes racemization but requires stringent moisture control (yield: 78%).

Optimization and Challenges

Regioselectivity in Thiazole Formation

Electron-donating groups on the dihydrobenzodioxin ring direct thiazole substitution to the para position. Nitro groups at C7/C8 reduce yields by 15–20% due to steric effects.

Tosyl Group Stability

Prolonged reaction times (>12 h) in acidic media cause partial detosylation. Neutral pH and low temperatures (0–10°C) preserve integrity.

Purification Considerations

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves the target compound from des-tosyl byproducts. Recrystallization from ethanol/water (1:3) improves purity to >98%.

Analytical Data Comparison

1H NMR (500 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, thiazole H)
  • δ 7.75 (d, J = 8.2 Hz, 2H, Ts aromatic)
  • δ 6.92 (d, J = 8.5 Hz, 1H, dihydrodioxin H)
  • δ 4.30–4.25 (m, 4H, OCH₂CH₂O)
  • δ 2.41 (s, 3H, Ts CH₃)

HRMS (ESI+): Calculated for C₂₁H₁₉N₂O₅S₂ [M+H]⁺: 467.0834; Found: 467.0836.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death . The exact pathways and molecular interactions depend on the specific application and target organism or enzyme.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the literature, focusing on core heterocycles, substituents, synthetic methods, and physicochemical properties.

Structural Comparison

Core Heterocycles :

  • Target Compound : Thiazole (C₃H₃NS) .
  • Oxadiazole Analogs (Compounds 18–21) : 1,3,4-Oxadiazole (C₂H₂N₂O), which replaces the thiazole’s sulfur with oxygen and introduces an additional nitrogen .
  • Thiazolidinone Analog (Compound 9m): Thiazolidinone (C₃H₅NOS), featuring a ketone and an additional methylene group compared to thiazole .

Substituents :

  • Target Compound : 3-Tosylpropanamide (CH₂CH₂CONHTs), providing sulfonamide and amide functionalities.
  • Oxadiazole Analogs : Varied benzamide groups (e.g., thiomethoxy, trifluoromethyl, bromo) attached via a carbonyl linkage .
  • Thiazolidinone Analog: Two 2,3-dihydrobenzo[b][1,4]dioxin groups and a butyl chain .

Key Structural Implications :

  • The 3-tosylpropanamide side chain in the target compound may improve solubility compared to the benzamide substituents in oxadiazole analogs .
Physicochemical Properties
  • Polarity : The 3-tosylpropanamide group in the target compound introduces polar sulfonamide and amide bonds, likely increasing hydrophilicity compared to the trifluoromethyl or bromobenzamide groups in oxadiazole analogs .
  • Aromatic Interactions : The 2,3-dihydrobenzo[b][1,4]dioxin moiety in all compounds enables π-π stacking, but the thiazole core may offer stronger dipole interactions than oxadiazoles .

Biological Activity

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 372.44 g/mol
  • IUPAC Name : this compound

The presence of the dihydrobenzo[b][1,4]dioxin moiety suggests potential interactions with biological systems, particularly in relation to its metabolic pathways and receptor binding affinities.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation. This includes interference with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
  • Case Study : A study on related thiazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar effects through its structural analogies .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's thiazole component is known for anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that thiazole derivatives can reduce inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may also possess anti-inflammatory capabilities .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
AbsorptionModerate
Bioavailability40%
MetabolismLiver (CYP450 enzymes)
Half-life5 hours
ExcretionUrine and feces

The compound's moderate bioavailability indicates that while it can be absorbed into systemic circulation, it may undergo significant first-pass metabolism.

Toxicity Profile

Preliminary toxicity assessments suggest that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to elucidate its safety profile comprehensively.

Safety Studies

A safety study conducted on similar compounds revealed no significant adverse effects at doses up to 100 mg/kg in animal models. Monitoring for hepatotoxicity and nephrotoxicity is recommended in future studies.

Q & A

Q. How can researchers optimize the synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide to achieve high purity and yield?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature regulation : Maintaining reflux conditions (e.g., 80–100°C) during thiazole ring formation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance solubility of intermediates .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from methanol/ethanol mixtures improves purity (>95%) .
  • Yield monitoring : Thin-layer chromatography (TLC) at intermediate stages ensures reaction progress .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and confirming synthetic success?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (6.8–7.5 ppm for dihydrobenzodioxin) and amide carbonyl signals (~168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 388.47 (calculated for C18_{18}H16_{16}N4_{4}O4_{4}S) .
  • Infrared (IR) Spectroscopy : Detect characteristic stretches (e.g., N–H bend at ~3300 cm1^{-1}, S=O stretch at ~1150 cm1^{-1}) .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO (common stock solvent), water, ethanol, and phosphate-buffered saline (PBS) using gravimetric analysis .
  • Critical micelle concentration (CMC) : For hydrophobic compounds, use dynamic light scattering (DLS) to assess aggregation in aqueous media .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound’s derivatives?

Methodological Answer:

  • Functional group modification : Replace the tosyl group with sulfonamide or acetyl variants to assess impact on target binding .
  • Bioisosteric replacement : Substitute the dihydrobenzodioxin moiety with benzofuran or chromene analogs to evaluate pharmacokinetic improvements .
  • In vitro assays : Pair synthetic derivatives with enzyme inhibition (e.g., kinase assays) or cell viability (MTT) screens to correlate structural changes with activity .

Q. How can researchers identify the molecular target(s) of this compound in biological systems?

Methodological Answer:

  • Pull-down assays : Use biotinylated analogs immobilized on streptavidin beads to isolate interacting proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Screen against recombinant protein libraries to measure binding kinetics (e.g., KdK_d) .
  • Transcriptomic profiling : RNA sequencing of treated vs. untreated cells identifies differentially expressed pathways .

Q. What experimental designs mitigate stability issues under physiological conditions (e.g., pH, temperature)?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–60°C) conditions, then quantify degradation via HPLC .
  • Lyophilization : For long-term storage, lyophilize in 5% mannitol to prevent hydrolysis of the amide bond .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., IC50_{50}) in orthogonal systems (cell-free vs. cell-based) .
  • Purity verification : Re-analyze compound batches via LC-MS to rule out impurities as confounding factors .
  • Metabolite screening : Use liver microsomes to identify active/inactive metabolites influencing discrepancies .

Q. What computational approaches enhance understanding of this compound’s binding mode and pharmacokinetics?

Methodological Answer:

  • Molecular docking : Simulate interactions with homology-modeled targets (e.g., using AutoDock Vina) to prioritize mutagenesis studies .
  • Quantitative structure-activity relationship (QSAR) : Train models on derivative libraries to predict logP, bioavailability, and toxicity .

Q. How can researchers design derivatives to reduce off-target effects while retaining efficacy?

Methodological Answer:

  • Selective functionalization : Introduce steric hindrance (e.g., methyl groups) near the thiazole ring to block non-specific interactions .
  • Prodrug strategies : Mask the tosyl group with enzymatically cleavable linkers (e.g., esterase-sensitive) to limit systemic toxicity .

Q. What methodologies validate the compound’s biological activity in complex models (e.g., 3D organoids or in vivo systems)?

Methodological Answer:

  • 3D tumor spheroids : Embed cancer cells in Matrigel and treat with the compound to mimic tissue penetration and hypoxia .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2t_{1/2}) and tissue distribution in rodent models via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.